

Application Notes and Protocols for NCX 470

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Introduction

NCX 470 is an innovative, dual-acting compound that combines bimatoprost, a prostaglandin F2α (PGF2α) analogue, with a nitric oxide (NO)-donating moiety.[1][2] This unique structure is designed to lower intraocular pressure (IOP) through two distinct mechanisms, making it a promising candidate for the treatment of open-angle glaucoma and ocular hypertension.[1][3] NCX 470 releases bimatoprost and NO into the eye, leveraging the IOP-lowering effects of both prostaglandin analogs (PGAs) and nitric oxide.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of NCX 470.

Table 1: IOP Reduction in Preclinical Animal Models



Animal Model	Compound	Concentration	Max IOP Reduction (mmHg)	Time Point
tOHT-Rabbits	NCX 470	0.14%	-7.2 ± 2.8	90 minutes
Bimatoprost	0.1% (equimolar)	Not effective	-	
ONT-Dogs	NCX 470	0.042%	-5.4 ± 0.7	18 hours
Bimatoprost	0.03% (equimolar)	-3.4 ± 0.7	18 hours	
OHT-Monkeys	NCX 470	0.042%	-7.7 ± 1.4	18 hours
Bimatoprost	0.03% (equimolar)	-4.8 ± 1.7	18 hours	

Data sourced from Impagnatiello et al.[2][4]

Table 2: IOP Reduction in OHT-Monkeys (% Change from Baseline)

Treatment	Concentration	% IOP Reduction at 12 hours	% IOP Reduction at 18 hours
NCX 470	0.042%	22.5 ± 3.2%	24.2 ± 3.4%
Bimatoprost	0.03%	8.6 ± 3.9%	13.3 ± 3.2%

Data sourced from a study by Impagnatiello et al.[1][4]

Table 3: Phase 2 "Dolomites" Study - Mean Diurnal IOP Reduction from Baseline at Week 4

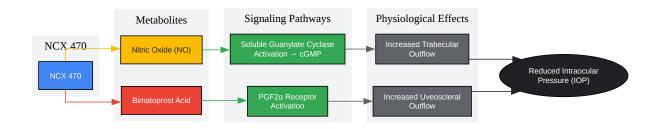


Treatment Group	Concentration	Mean Diurnal IOP Reduction (mmHg)	Statistical Significance vs. Latanoprost
NCX 470	0.021%	-	Non-inferior
NCX 470	0.042%	-	Statistically superior
NCX 470	0.065%	Up to 1.4 mmHg greater reduction	Statistically superior
Latanoprost	0.005%	-	-

Data from the Dolomites Phase 2 clinical trial.[5][6]

Signaling Pathway and Mechanism of Action

NCX 470 lowers IOP by activating both the PGF2α and NO/cGMP signaling pathways.[1][2] Bimatoprost acid acts on the PGF2α receptor to increase uveoscleral outflow. The NO component relaxes the trabecular meshwork and Schlemm's canal, which also enhances aqueous humor outflow.[1]



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Caption: Dual signaling pathway of NCX 470 for IOP reduction.

Experimental Protocols



1. Preclinical Evaluation in Animal Models

- Objective: To assess the IOP-lowering activity of NCX 470 in comparison to equimolar doses of bimatoprost.[2]
- Animal Models:
 - New Zealand white rabbits with transient hypertonic saline-induced IOP elevation (tOHT-rabbits).
 - Cynomolgus monkeys with laser-induced ocular hypertension (OHT-monkeys).[2]
 - Normotensive beagle dogs (ONT-dogs).[1]
- Methodology:
 - A single topical instillation of NCX 470 or bimatoprost (30 μL) was administered to one eye.[1][2]
 - IOP was measured at multiple time points post-dosing using a tonometer.[1]
 - In some studies, aqueous humor was collected to measure bimatoprost acid and cGMP levels to confirm the mechanism of action.[1]
- Key Parameters Measured:
 - Intraocular Pressure (IOP).[1][2]
 - Bimatoprost acid concentration in aqueous humor.[1]
 - Cyclic guanosine monophosphate (cGMP) levels in aqueous humor and intraconal body (ICB).[1]
- 2. Phase 2 "Dolomites" Clinical Trial
- Objective: To evaluate the safety, tolerability, and IOP-lowering efficacy of three different concentrations of NCX 470 compared to latanoprost 0.005%.[5]

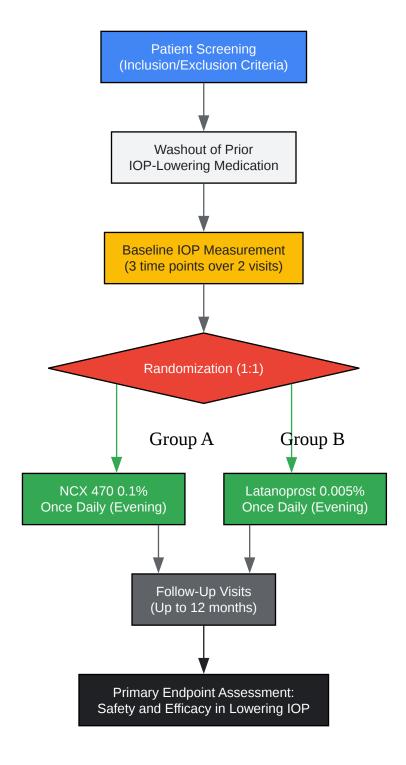


- Study Design: A randomized, controlled, dose-response trial.
- Participant Population: Adult patients with bilateral open-angle glaucoma or ocular hypertension.
- Methodology:
 - Patients were randomized into four groups: NCX 470 0.021%, NCX 470 0.042%, NCX 470 0.065%, or latanoprost 0.005%.[6]
 - The assigned eye drops were administered once daily in the evening for 4 weeks.[5][6]
 - IOP was measured at 8:00 am, 10:00 am, and 4:00 pm at weeks 1, 2, and 4.[6]
- Primary Efficacy Endpoint: The reduction from baseline in mean diurnal IOP at week 4.[6]
- Secondary Efficacy Endpoints:
 - Reductions from baseline in mean diurnal IOP at weeks 1 and 2.[6]
 - Reductions from baseline in time-matched IOP at all visits.
- Safety Evaluation: Assessment of adverse events, with a focus on conjunctival hyperemia.[5]

Clinical Trial Workflow Example: Phase 3 Denali Study

The Phase 3 clinical trials, such as the Denali study, are designed to confirm the safety and efficacy of the selected NCX 470 dose from Phase 2 in a larger patient population over a longer duration.[3][7]





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Caption: Simplified workflow of the Phase 3 Denali clinical trial.



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